Enzymatic Potency: 4.9-Fold Superior NAE Inhibition Versus MLN4924
TAS4464 hydrochloride demonstrates a 4.9-fold lower IC50 against NEDD8-activating enzyme compared to MLN4924 (pevonedistat), the prototypical NAE inhibitor [1]. In head-to-head enzymatic assays, TAS4464 achieved an IC50 of 0.955 nM, whereas MLN4924 exhibited an IC50 of 4.7 nM under comparable conditions .
| Evidence Dimension | NAE enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.955 nM |
| Comparator Or Baseline | MLN4924 (pevonedistat): 4.7 nM |
| Quantified Difference | 4.9-fold greater potency |
| Conditions | Purified recombinant human NAE (APPBP1/UBA3 heterodimer) enzymatic assay |
Why This Matters
Higher enzymatic potency may translate to lower effective doses and broader therapeutic windows, directly impacting compound selection for in vitro neddylation studies and preclinical efficacy models.
- [1] Yoshimura C, Muraoka H, Ochiiwa H, et al. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models. Cancer Sci. 2019 Dec;110(12):3802-3810. View Source
